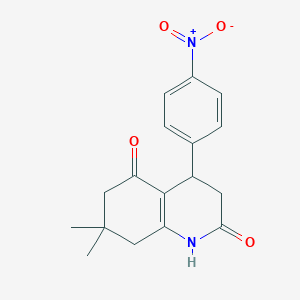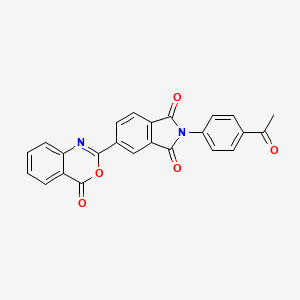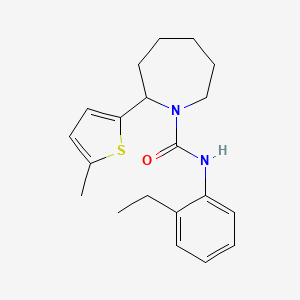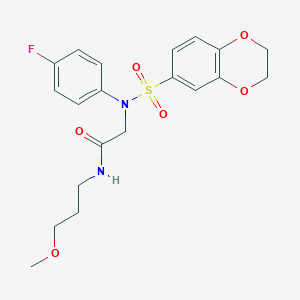
7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a heterocyclic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes a nitrophenyl group and a dimethyl group attached to an octahydroquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-component reactions. One common method is the one-pot, four-component reaction involving dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione. This reaction is catalyzed by L-proline in ethanol, resulting in high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through similar multi-component reactions, utilizing scalable and environmentally friendly catalysts such as nanocomposites. For instance, Al2O3/V2O5 nanocomposites have been used as catalysts for the efficient synthesis of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(7,7-DIMETHYL-4-(PIPERAZIN-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL) MORPHOLINE: This compound shares a similar quinoline core but has different substituents, leading to distinct biological activities.
2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONYL: Another related compound with a similar core structure but different functional groups.
Uniqueness
7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific combination of a nitrophenyl group and a dimethyl-substituted quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
7,7-dimethyl-4-(4-nitrophenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2)8-13-16(14(20)9-17)12(7-15(21)18-13)10-3-5-11(6-4-10)19(22)23/h3-6,12H,7-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZKIXVDADMZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1,3-Dioxo-2-(4-sulfanylphenyl)isoindol-5-yl]oxy-2-(4-sulfanylphenyl)isoindole-1,3-dione](/img/structure/B5013173.png)



![[2-[(Z)-(5-imino-7-oxo-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B5013197.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5013200.png)
![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5013218.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B5013225.png)

![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
![Prop-2-en-1-yl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5013249.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)
![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
